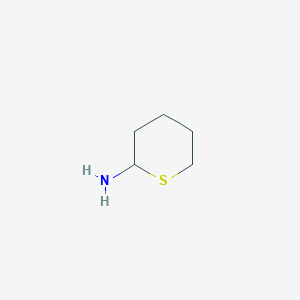

Tetrahydro-2H-thiopyran-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

thian-2-amine |

InChI |

InChI=1S/C5H11NS/c6-5-3-1-2-4-7-5/h5H,1-4,6H2 |

InChI Key |

CXJOHMJOXLNSKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSC(C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrahydro 2h Thiopyran 2 Amine and Its Analogs

Strategies for the Construction of the Tetrahydrothiopyran (B43164) Ring System

The formation of the saturated thiopyran core is a key step in the synthesis of tetrahydro-2H-thiopyran-2-amine. Various methodologies have been developed to achieve this, including ring-closing reactions, annulation processes, and precursor-based routes.

Ring-Closing Reactions for Thioether Formation

Ring-closing reactions are a common strategy for forming the thioether linkage within the tetrahydrothiopyran ring. These methods typically involve the intramolecular reaction of a sulfur nucleophile with an electrophilic carbon center.

One of the most widely used disconnections for thioether synthesis is the SN2 reaction, where a thiolate anion displaces a leaving group on an alkyl chain. acsgcipr.org This approach is analogous to the Williamson ether synthesis. acsgcipr.org For the synthesis of tetrahydrothiopyrans, this would involve a 5-haloalkylthiol or a similar substrate.

Another powerful method is the intramolecular hydrothiolation of alkenes. This reaction involves the addition of a thiol across a carbon-carbon double bond within the same molecule. While radical-initiated processes are common, metal-catalyzed versions offer greater control and are a subject of ongoing research. acsgcipr.org

Conjugate addition, or Michael addition, of a thiol to an α,β-unsaturated carbonyl or nitrile is another effective ring-closing strategy. acsgcipr.org This approach is particularly useful for constructing highly functionalized tetrahydrothiopyran rings.

Table 1: Comparison of Ring-Closing Reactions for Thioether Formation

| Reaction Type | Key Features | Advantages | Disadvantages |

| Intramolecular S | Thiolate nucleophile, alkyl halide electrophile. | Well-established, reliable. | Potential for competing elimination reactions. |

| Intramolecular Hydrothiolation | Addition of S-H across a C=C bond. | Atom-economical. | Can require radical initiators or catalysts. |

| Intramolecular Michael Addition | Thiol addition to an α,β-unsaturated system. | Forms highly functionalized rings. | Requires specific substrate functionality. |

Annulation Processes for Saturated Thiopyran Cores

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing fused and spirocyclic thiopyran systems. researchgate.netrsc.org These processes often proceed through a cascade of reactions, allowing for the rapid assembly of complex molecular architectures.

One notable example is the [3+3] annulation of indoline-2-thiones with yne–enones, catalyzed by chiral dinuclear zinc catalysts. researchgate.net This reaction proceeds through a sequence of conjugate addition, allenyl ketone formation, and an intramolecular sulfa-Michael 6-endo-trig cyclization to afford enantioenriched tetrahydrothiopyrano[2,3-b]indole derivatives. researchgate.net

Another approach involves domino-annulation reactions to synthesize bridged bis-thiopyrano[2,3-b]indoles. researchgate.net Multi-component reactions also provide an efficient route to spirooxindole-annulated thiopyran derivatives. For instance, a one-pot, five-component reaction of primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives yields 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives in high yields. researchgate.net

Synthesis via Precursor-Based Routes for Thiopyran Moieties

The synthesis of tetrahydrothiopyrans can also be achieved through the elaboration of simpler, readily available thiopyran-containing precursors. researchgate.netresearchgate.net A key starting material for many of these routes is tetrahydro-4H-thiopyran-4-one. researchgate.netresearchgate.net

A practical and efficient synthesis of tetrahydro-4H-thiopyran-4-one starts from dimethyl 3,3'-thiobispropanoate. researchgate.netresearchgate.net Treatment of this precursor with sodium methoxide (B1231860) in tetrahydrofuran (B95107) generates methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which upon decarboxylation in refluxing aqueous sulfuric acid, yields tetrahydro-4H-thiopyran-4-one in high yield. researchgate.netresearchgate.net This ketone can then be converted to various other useful thiopyran building blocks, such as 3,6-dihydro-4-trimethylsilyloxy-2H-thiopyran. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral amines is a major focus in modern organic chemistry, given their prevalence in pharmaceuticals and other biologically active molecules. acs.orgnih.gov

Asymmetric Catalytic Approaches for Cyclic Amines

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. acs.orgnih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods. acs.orgnih.gov This approach offers excellent atom economy and is considered a "green" synthetic strategy. acs.org

For the synthesis of cyclic amines, direct catalytic asymmetric synthesis of cyclic aminals from aldehydes has been developed using chiral phosphoric acid catalysts. acs.org This methodology has been successfully applied to the synthesis of antihypertensive drugs containing aminal structures. acs.org

Metallaphotoredox asymmetric catalysis is an emerging area that combines transition-metal catalysis with photoredox catalysis to enable enantioconvergent amidation of unactivated racemic alkyl electrophiles. frontiersin.org This approach offers a novel route to higher-order amines. frontiersin.org

Table 2: Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Catalytic System | Key Features | Advantages |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | Hydrogenation of prochiral imines. acs.orgnih.gov | High atom economy, directness. acs.org |

| Chiral Phosphoric Acid Catalysis | Direct synthesis of cyclic aminals from aldehydes. acs.org | High enantioselectivity. acs.org |

| Metallaphotoredox Catalysis | Photoinduced copper catalysis for amidation. frontiersin.org | Enantioconvergent, novel approach. frontiersin.org |

Chiral Auxiliary and Organocatalytic Methodologies for Stereocontrol

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.govresearchgate.net Organocatalysts are small, metal-free organic molecules that can promote a wide range of chemical transformations with high stereocontrol. researchgate.netsioc-journal.cn

For the synthesis of chiral amines, organocatalytic methods often involve the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. nih.gov This iminium ion then undergoes nucleophilic attack with high facial selectivity. nih.gov A notable example is the design of a (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst for the conjugate addition of indoles to α,β-unsaturated aldehydes, yielding products with high enantiomeric excess. nih.gov

Chiral auxiliaries provide another strategy for stereocontrol. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Organocatalytic domino reactions have also been instrumental in the synthesis of chiral tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net These one-pot, multi-step processes offer significant advantages in terms of efficiency and sustainability. researchgate.net

Methodologies for Introducing the Amine Functional Group at the C2 Position

The introduction of a nitrogen-containing substituent at the C2 position of the tetrahydro-2H-thiopyran ring is a key synthetic challenge. The proximity of the sulfur atom influences the reactivity of this position. Methodologies can be broadly classified into direct amination of a C-H bond and the transformation of a pre-existing functional group.

Direct C-H amination is a powerful and atom-economical strategy for the synthesis of amines. rsc.orgnih.gov This approach avoids the pre-functionalization of the substrate, thereby shortening synthetic sequences. The application of such methods to the C2 position of tetrahydro-2H-thiopyran, while not extensively reported, can be envisioned using modern catalytic systems.

Recent progress in photoredox catalysis has enabled the amination of cyclic ethers and thioethers under visible light. researchgate.net This strategy often employs a photocatalyst in conjunction with a nitrogen source to generate a reactive nitrogen-centered radical that can undergo C-H abstraction followed by radical-radical recombination or other pathways to form the C-N bond. The regioselectivity of such reactions on the tetrahydrothiopyran ring would be a critical aspect to control, with the C2 position being potentially activated by the adjacent sulfur atom.

| Direct Amination Approach | Potential Catalysts/Reagents | Key Features | Anticipated Challenges |

| Catalytic C-H Nitrene Insertion | Rhodium, Copper, Ruthenium, Manganese, or Palladium complexes | High atom economy, potential for stereoselectivity. rsc.orgnih.gov | Regioselectivity, potential for over-oxidation or side reactions at sulfur. |

| Visible-Light Photoredox Catalysis | Organic dyes or Iridium/Ruthenium complexes with a nitrogen source (e.g., N-aminopyridinium salts) | Mild reaction conditions, high functional group tolerance. researchgate.net | Control of regioselectivity between different C-H bonds. |

A more established approach to installing the C2-amine involves the conversion of a pre-existing functional group at that position. This multi-step process offers greater control over regiochemistry and stereochemistry.

A primary route involves the reductive amination of the corresponding ketone, tetrahydro-2H-thiopyran-2-one. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. wikipedia.orgyoutube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the ketone starting material. harvard.eduorganic-chemistry.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

Alternatively, the amine can be introduced via nucleophilic substitution of a suitable leaving group at the C2 position. The precursor for this transformation is typically 2-hydroxytetrahydro-2H-thiopyran, which can be obtained by the reduction of tetrahydro-2H-thiopyran-2-one. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate. chemistrysteps.com Subsequent reaction with ammonia (B1221849), an amine, or an azide (B81097) salt, followed by reduction in the case of the azide, yields the desired 2-amino-tetrahydro-2H-thiopyran. chemistrysteps.comstackexchange.com The use of an azide intermediate is often preferred to avoid the potential for over-alkylation, which can be a problem when using ammonia directly. chemistrysteps.com

| Precursor Functional Group | Transformation Strategy | Key Reagents | Advantages |

| Ketone (Tetrahydro-2H-thiopyran-2-one) | Reductive Amination | Amine (e.g., NH3, primary or secondary amine), NaBH3CN or NaBH(OAc)3 | High efficiency, one-pot procedure, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Hydroxyl (2-Hydroxytetrahydro-2H-thiopyran) | Nucleophilic Substitution via Mesylate/Tosylate | 1. MsCl or TsCl, base (e.g., pyridine) 2. Amine or NaN3 then reduction (e.g., H2/Pd, LiAlH4) | Good control of stereochemistry, avoids over-alkylation with azide route. chemistrysteps.comstackexchange.com |

| Nitrile (Tetrahydro-2H-thiopyran-2-carbonitrile) | Reduction | LiAlH4, H2/Catalyst | Provides a primary amine. libretexts.org |

| Amide (Tetrahydro-2H-thiopyran-2-carboxamide) | Reduction | LiAlH4 | Provides a primary amine. libretexts.org |

Green Chemistry and Sustainable Approaches in Thiopyran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. frontiersin.orgresearchgate.net For the synthesis of the tetrahydro-2H-thiopyran scaffold, several sustainable strategies can be employed.

The use of environmentally benign solvents is a key aspect of green synthesis. Water, glycerol, and ionic liquids have been explored as alternatives to volatile organic compounds for the synthesis of sulfur-containing heterocycles. nih.govresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are another hallmark of green chemistry due to their high atom economy and procedural simplicity. nih.govnih.gov Several MCRs for the synthesis of functionalized thiopyrans have been reported. nih.govsemanticscholar.orgresearchgate.net

Furthermore, the use of elemental sulfur as a cheap, abundant, and environmentally friendly sulfur source is a promising sustainable approach for the construction of sulfur heterocycles. thieme-connect.com Catalyst-free reactions, often promoted by microwave irradiation or conducted in green solvents like glycerol, also contribute to more sustainable synthetic protocols for thiopyran derivatives. researchgate.net The development of reusable catalysts is another important area of research for the green synthesis of pyran and thiopyran systems. nih.govresearchgate.net

| Green Chemistry Approach | Description | Examples in Sulfur Heterocycle Synthesis | Benefits |

| Use of Green Solvents | Replacing volatile organic solvents with water, glycerol, or ionic liquids. nih.govresearchgate.net | Gewald reaction in water/triethylamine for 2-aminothiophenes. nih.gov Thiopyran synthesis in glycerol. researchgate.net | Reduced toxicity and environmental pollution, potential for enhanced reactivity and easier product isolation. |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel. nih.govnih.gov | Three-component synthesis of 2-amino-3-cyano-4H-thiopyrans. nih.govsemanticscholar.org | High atom and step economy, reduced waste generation, operational simplicity. |

| Use of Elemental Sulfur | Employing elemental sulfur as the sulfur source. thieme-connect.com | Synthesis of borylated thiophenes from α-boryl aldehydes, nitriles, and elemental sulfur. thieme-connect.com | Low cost, low toxicity, high abundance of sulfur. |

| Catalyst-Free Conditions | Reactions that proceed without the need for a catalyst, often under thermal or microwave conditions. researchgate.net | One-pot reaction of aldehydes, malononitrile, CS2, and butylamine (B146782) in glycerol. researchgate.net | Avoids catalyst cost, toxicity, and contamination of the product. |

| Reusable Catalysts | Employing heterogeneous or otherwise easily recoverable catalysts. nih.govresearchgate.net | Barium aluminate nanopowders for the synthesis of fused thiopyran derivatives. researchgate.net | Reduced cost and waste, simplified purification. |

Mechanistic Investigations of Reactions Involving Tetrahydro 2h Thiopyran 2 Amine

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the intricate pathways of chemical reactions and the energetic profiles of their transition states is fundamental to predicting product outcomes and reaction efficiencies. While specific computational studies on Tetrahydro-2H-thiopyran-2-amine are not extensively documented, valuable insights can be drawn from research on analogous sulfur-containing heterocycles and related reaction types, such as the thia-Prins cyclization.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces and characterizing stationary points (reactants, intermediates, transition states, and products). rsc.orgchemrxiv.org For instance, in studies of the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-thiopyran-2-one, DFT calculations have been used to show that lower distortion energy in the transition state leads to significantly faster reaction rates. rsc.org Such computational approaches typically involve geometry optimization of structures and verification of transition states by identifying a single imaginary frequency. chemrxiv.org

The thia-Prins cyclization, a key reaction for forming tetrahydrothiopyran (B43164) rings, proceeds through a proposed thiocarbenium ion intermediate. nih.gov The stereochemical outcome of these reactions can be rationalized by analyzing the stability of chair-like transition states, where substituents tend to adopt equatorial positions to minimize steric hindrance. nih.govacs.org Advanced computational models can calculate the relative energies and conformational free energies of these transition states, providing a basis for understanding the diastereoselectivity observed in the formation of substituted tetrahydrothiopyrans. researchgate.net For example, DFT calculations using functionals like M06-2X with basis sets such as 6-311++G(d,p) are employed to determine activation and reaction free energies, shedding light on the kinetic and thermodynamic favorability of different pathways. chemrxiv.org

Table 1: Computational Methods in Heterocyclic Reaction Analysis

| Method/Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching | Activation energies, reaction free energies, structural parameters of intermediates. rsc.orgchemrxiv.org |

| M06-2X Functional | Calculation of energetic profiles | Accurate prediction of reaction barriers and stereochemical outcomes. chemrxiv.org |

| Intrinsic Reaction Coordinate (IRC) | Verification of transition state connectivity | Confirms that a transition state connects the correct reactant and product minima on the potential energy surface. chemrxiv.org |

| Sensitivity Analysis | Identification of rate-determining steps | Pinpoints elementary reactions that have the most significant impact on the overall reaction kinetics. nsf.gov |

Nucleophilic Reactivity and Electrophilic Interactions of the Amine Moiety

The chemical behavior of this compound is largely dictated by the interplay between the nucleophilic amine group and the tetrahydrothiopyran scaffold. The lone pair of electrons on the nitrogen atom makes the amine moiety a potent nucleophile, capable of participating in a wide range of substitution and addition reactions. byjus.com

Nucleophilic Reactivity: The nitrogen atom in the amine group can readily attack electrophilic centers. byjus.com This reactivity is analogous to that of other cyclic amines and is fundamental to many of its transformations. Thiols and their derivatives are generally considered more nucleophilic but less basic than their oxygen-containing counterparts (alcohols and ethers). masterorganicchemistry.comchemistrysteps.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which makes the lone pair electrons on the nitrogen in the α-position potentially more available for reaction. chemistrysteps.com The thiolate conjugate bases are excellent nucleophiles that favor SN2 reactions over elimination. masterorganicchemistry.com In the context of this compound, the amine group can undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides. researchgate.net

Electrophilic Interactions: While the amine group is nucleophilic, the molecule can also undergo electrophilic substitution on the ring, although this is less common for saturated heterocycles compared to their aromatic counterparts like pyrrole. libretexts.org In aromatic amines like aniline, the -NH2 group is a powerful activating, ortho-para directing group for electrophilic substitution. byjus.com For this compound, electrophilic attack would likely require activation. However, the sulfur atom itself can act as a nucleophilic center, reacting with electrophiles. For instance, thioethers can be oxidized to sulfoxides and sulfones, or undergo electrophilic chlorination to form chlorosulfonium intermediates. nih.govmsu.edu Computational studies on related tetrahydrothieno[2,3-c]pyridine derivatives, using tools like Molecular Electrostatic Potential (MESP) analysis, help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule, predicting sites of interaction. mdpi.com

Ring-Opening and Rearrangement Mechanisms of the Tetrahydrothiopyran Scaffold

The tetrahydrothiopyran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often influenced by ring strain and the presence of activating groups or catalysts.

Ring-Opening Mechanisms: Acid-catalyzed ring-opening is a common pathway for cyclic ethers and thioethers, particularly for strained, smaller rings like thietanes. msu.edu For the six-membered tetrahydrothiopyran ring, such reactions typically require more forcing conditions or the presence of a strategically placed functional group. For example, the formation of a thiocarbenium ion adjacent to the sulfur atom can facilitate ring cleavage. nih.gov Another significant class of ring-opening reactions is Ring-Opening Metathesis Polymerization (ROMP), although this typically applies to unsaturated cyclic olefins, it highlights a pathway for cleaving cyclic structures. osti.gov In some cases, strong nucleophiles can induce ring-opening, particularly if the ring is activated, for example, by oxidation of the sulfur atom. msu.edu

Rearrangement Mechanisms: Rearrangements involving sulfur heterocycles often proceed through intermediates like sulfonium (B1226848) ylides. The nih.govnih.gov-sigmatropic rearrangement is a well-known transformation for sulfur ylides, providing a route to functionalized thioethers. nih.govacs.org For instance, a sequential Michael addition/ nih.govnih.gov-sigmatropic rearrangement of N-heterocycles with vinylsulfonium salts provides an efficient route to diverse benzyl (B1604629) thioethers. acs.org While not a direct rearrangement of the tetrahydrothiopyran ring itself, these mechanisms illustrate the types of transformations the sulfur atom can mediate. Another potential rearrangement is the oxonia-Cope rearrangement, which has been observed as a competing pathway in Prins cyclizations for tetrahydropyran (B127337) synthesis and can lead to racemization or alternative products. nih.gov A similar thia-Cope rearrangement could be envisioned for the tetrahydrothiopyran system under certain conditions.

Catalytic Interventions in Thiopyran-Amine Transformations

Catalysis is essential for controlling the rate, selectivity, and efficiency of reactions involving the tetrahydrothiopyran scaffold. Various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, have been employed for the synthesis and transformation of tetrahydrothiopyrans and related heterocycles. researchgate.netmdpi.com

Lewis and Brønsted Acid Catalysis: Lewis acids are frequently used to catalyze reactions for the formation of tetrahydrothiopyran rings, such as the thia-Prins cyclization. acs.orgorganic-chemistry.org They function by activating carbonyl groups or other electrophiles, facilitating the key carbon-carbon bond-forming cyclization step. beilstein-journals.org For example, indium(III) bromide (InBr3) has been shown to be an effective catalyst for the thia-Prins bicyclization to form fused thiopyran systems. acs.org Similarly, iron halides have been used in Prins cyclizations to give dihydropyrans with high diastereoselectivity. nih.gov Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been developed for asymmetric Prins reactions, creating chiral ion pairs that guide the nucleophilic attack for enantioselective product formation. nih.govyoutube.com

Organocatalysis: Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocycles, including tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.netmdpi.com These catalysts are typically small organic molecules that can activate substrates through the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions (like hydrogen bonding). mdpi.com For example, secondary amines can catalyze domino Michael/aldol (B89426) reaction sequences to construct chiral tetrahydrothiophenes. researchgate.net The development of bifunctional organocatalysts, which can act as both a Brønsted acid and a Lewis base, allows for complex cascade reactions to proceed with high stereocontrol.

Table 2: Catalysts in Thia-Heterocycle Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Lewis Acid | Indium(III) Bromide (InBr₃) | Thia-Prins Bicyclization | Activates aldehyde for nucleophilic attack by homoallylic mercaptan. acs.org |

| Lewis Acid | Iron(III) Halide (e.g., FeCl₃) | Prins Cyclization | Activates aldehyde, promotes cyclization to form dihydropyrans. nih.gov |

| Brønsted Acid | Imino-imidodiphosphate (iIDP) | Asymmetric Prins Reaction | Protonates and activates formaldehyde (B43269) oligomers for enantioselective addition. nih.gov |

| Organocatalyst | Secondary Amine (e.g., Proline) | Domino Michael/Aldol | Forms nucleophilic enamine intermediate for cascade reaction. researchgate.net |

| Organocatalyst | Squaramide-based catalyst | Asymmetric Michael Addition | Activates reactants via hydrogen bonding to control stereochemistry. researchgate.net |

Advanced Spectroscopic and Structural Analysis of Tetrahydro 2h Thiopyran 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules in solution. For Tetrahydro-2H-thiopyran-2-amine, both ¹H and ¹³C NMR would be essential for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of multiplets for the protons on the thiopyran ring. The proton at the C2 position, being adjacent to both the sulfur atom and the amine group, would likely appear as a distinct signal. Its chemical shift and coupling constants would be highly informative. The splitting patterns of the signals, determined by the n+1 rule, would reveal the number of adjacent protons, helping to assign the signals to specific positions on the ring. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish proton-proton connectivities throughout the ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the heterocyclic ring, assuming a chiral center at C2. The C2 carbon, bonded to both sulfur and nitrogen, would have a characteristic chemical shift. The chemical shifts of the other ring carbons (C3, C4, C5, C6) would provide further confirmation of the ring structure.

Stereochemical and Regiochemical Assignment: The regiochemistry is confirmed by identifying the unique C2 carbon attached to both heteroatoms. The stereochemistry, particularly the axial or equatorial orientation of the amine group in the preferred chair conformation of the thiopyran ring, could be determined through analysis of coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.5 | 55 - 65 |

| C3-H₂, C5-H₂ | 1.5 - 2.2 | 25 - 35 |

| C4-H₂ | 1.4 - 1.9 | 20 - 30 |

| C6-H₂ | 2.5 - 3.0 | 30 - 40 |

| NH₂ | 1.0 - 3.0 (broad) | - |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and conformational details. sigmaaldrich.com For this compound, a single-crystal X-ray diffraction study would definitively confirm its atomic connectivity and provide precise details about its three-dimensional shape.

Structural Elucidation: The analysis would confirm that the amine group is located at the C2 position of the tetrahydro-2H-thiopyran ring. It would provide exact measurements of C-S, C-N, C-C, and C-H bond lengths and the angles between them.

Conformational Analysis: The thiopyran ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. X-ray analysis would reveal the specific chair conformation present in the crystal lattice. sigmaaldrich.comnih.gov It would also determine the orientation of the amine group at C2, specifying whether it occupies an axial or equatorial position. nih.govnih.gov Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be identified, providing insight into the crystal packing. nih.gov

Table 2: Expected X-ray Crystallographic Parameters for this compound (Note: This table is predictive and not based on published experimental data.)

| Parameter | Expected Value / Conformation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for racemate) |

| Ring Conformation | Chair |

| Amine Group (C2) Position | Equatorial (likely) or Axial |

| Key Intermolecular Forces | N-H···S or N-H···N Hydrogen Bonds |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high precision. For this compound (C₅H₁₁NS), the calculated monoisotopic mass is 117.0663. sigmaaldrich.com HRMS would be used to confirm this exact mass.

Fragmentation Pattern Analysis: Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern is a molecular fingerprint that can help confirm the structure. For an aliphatic amine like this, a key fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgacs.org This would likely lead to the loss of a butyl radical to form a characteristic fragment ion. Other potential fragmentations could involve the loss of the amine group or ring-opening pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive and not based on published experimental data.)

| Ion | Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

| [M]⁺ | [C₅H₁₁NS]⁺ | 117.0663 | Molecular Ion |

| [M-CH₃]⁺ | [C₄H₈NS]⁺ | 102.0428 | Loss of methyl radical |

| [M-C₄H₉]⁺ | [CH₄NS]⁺ | 62.0115 | α-cleavage |

| [M-NH₂]⁺ | [C₅H₉S]⁺ | 101.0476 | Loss of amino radical |

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ring would be observed just below 3000 cm⁻¹. The N-H bending (scissoring) vibration would likely be found around 1600 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S bond, being more polarizable than C-O, often gives a more intense signal in Raman than in IR spectroscopy, which would be useful for confirming the presence of the thiopyran ring. The symmetric vibrations of the ring structure would also be observable.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound (Note: This table is predictive and not based on published experimental data.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | Primary Amine | 3300 - 3500 | IR, Raman |

| C-H Stretch (aliphatic) | CH₂ | 2850 - 2960 | IR, Raman |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | IR |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | IR |

| C-S Stretch | Thioether | 600 - 800 | IR, Raman |

Computational and Theoretical Studies on Tetrahydro 2h Thiopyran 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. mdpi.com For Tetrahydro-2H-thiopyran-2-amine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic structure, stability, and reactivity. mdpi.comnih.gov

Electronic Structure: Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For substituted aminopropene thial, a related molecule with an N-H···S bridge, DFT studies have shown how different substituent groups can alter these frontier orbital energies. chemrevlett.com

Stability: The stability of different isomers or conformers can be accurately predicted by calculating their total electronic energies. For the related 2-methyltetrahydro-2H-thiopyran, DFT calculations have been used to determine the energy difference between the axial and equatorial conformers, predicting the more stable arrangement. researchgate.net These calculations account for steric and stereoelectronic interactions that govern conformational preference.

Reactivity Prediction: DFT provides various descriptors to predict chemical reactivity. The Molecular Electrostatic Potential (MESP) surface, for example, maps the electrostatic potential onto the electron density surface, visually identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). mdpi.com Other calculated parameters like chemical potential (µ), hardness (η), and electrophilicity (ω) offer quantitative measures of reactivity. mdpi.com Natural Bond Orbital (NBO) analysis can also be employed to understand charge distribution and intramolecular interactions, such as hydrogen bonding between the amine group and the sulfur atom, which can influence reactivity. chemrevlett.com

Table 1: Representative Data from DFT Calculations on Substituted Thiopyran Analogues

| Calculated Parameter | Description | Typical Finding for Substituted Thiopyrans | Reference |

| Conformational Energy | The relative energy difference between isomers, such as the axial and equatorial forms of a substituted thiopyran. | The equatorial conformer is generally more stable than the axial conformer by several kcal/mol. researchgate.net | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | Electron-donating groups tend to increase the HOMO energy and decrease the gap, enhancing reactivity. chemrevlett.com | chemrevlett.com |

| NBO Interaction Energy | The stabilization energy from the interaction between an electron donor (like a lone pair) and an acceptor orbital (like an antibonding orbital). | Used to quantify the strength of intramolecular hydrogen bonds, such as N-H···S interactions. chemrevlett.com | chemrevlett.com |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule to estimate partial atomic charges. | Reveals the distribution of charge, highlighting electronegative and electropositive centers within the molecule. nih.gov | nih.gov |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The Tetrahydro-2H-thiopyran ring, like cyclohexane, is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For this compound, the amine substituent can occupy either an axial or an equatorial position on this chair frame.

Conformational Analysis: Computational studies on the parent tetrahydro-2H-thiopyran show the chair conformer is significantly more stable than alternative forms like the twist-boat. researchgate.net For instance, the chair conformer of tetrahydro-2H-thiopyran was found to be 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net

Molecular mechanics and quantum mechanical calculations are used to determine the relative energies of the axial and equatorial conformers of substituted thiopyrans. In a closely related analogue, 2-methyltetrahydro-2H-thiopyran, the conformer with the methyl group in the equatorial position is more stable than the axial conformer. researchgate.net This preference is primarily due to the avoidance of unfavorable 1,3-diaxial steric interactions that occur when the substituent is in the axial position. Similar principles apply to the 2-amine substituted compound, where the equatorial conformer is expected to be the dominant species in the equilibrium mixture. MP2/6-311G(d,p) calculations for 2-methyltetrahydro-2H-thiopyran found a conformational free energy (−ΔG°) of 1.46 kcal/mol, favoring the equatorial form, which is in excellent agreement with experimental values. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms and bonds at a given temperature, MD can explore the energy landscape, revealing the pathways and energy barriers for conformational changes, such as the ring inversion process that interconverts the two chair forms. nih.govmdpi.com These simulations provide insight into the flexibility of the ring system and the timescale of conformational transitions.

Table 2: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers (Analogue System)

| Conformer | Method | Energy Difference from Chair (kcal/mol) | Reference |

| 2,5-Twist | B3LYP | 5.84 - 5.95 | researchgate.net |

| 1,4-Boat | B3LYP | 6.23 - 6.46 | researchgate.net |

| 2,5-Twist | MP2 | 5.78 - 6.10 | researchgate.net |

| 1,4-Boat | MP2 | 6.76 - 7.16 | researchgate.net |

Note: Data shown for Tetrahydro-2H-pyran as a representative saturated six-membered heterocycle. Similar trends are observed for Tetrahydro-2H-thiopyran.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. researchgate.net For a molecule like this compound, this could involve studying its synthesis, rearrangement, or decomposition. These studies typically involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. mdpi.com

The process involves optimizing the geometry of all stationary points and calculating their energies. The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate. For example, computational studies on the thermal decomposition of dihydropyran derivatives have successfully calculated activation free energies and elucidated a concerted six-membered transition state mechanism. mdpi.com

In another relevant example, the photoinduced ring-opening of 2(5H)-thiophenone was studied using nonadiabatic dynamics simulations. rsc.org This work identified the electronic states involved and the ultrafast timescale of the C-S bond rupture, revealing complex reaction pathways involving multiple electronic states. rsc.org Similarly, quantum mechanical cluster models have been used to detail the enzymatic ring-opening of dihydropyrimidines, showing how a hydroxide (B78521) ion attack is followed by concerted proton transfers, and confirming the role of specific amino acid residues in stabilizing the transition state. rsc.org Such computational approaches could be applied to understand reactions of this compound, predicting whether a mechanism is concerted or stepwise and identifying the key structural and electronic factors that control the reaction outcome.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily using DFT, allow for the prediction of various spectroscopic properties before a compound is synthesized or to help confirm its identity. nih.gov For this compound, these calculations can provide valuable data for comparison with experimental spectra.

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be brought into close agreement by applying empirical scaling factors. nih.gov The calculated spectrum helps in assigning the specific vibrational modes (e.g., N-H stretch, C-S stretch) to the observed experimental bands.

NMR Spectroscopy: It is possible to compute nuclear magnetic shielding tensors, from which chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted. These calculations help in assigning signals in the experimental spectrum to specific atoms in the molecule and can be particularly useful for distinguishing between different isomers or conformers.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This information can predict the wavelength of maximum absorption (λ_max) in a UV-Vis spectrum, which corresponds to electronic transitions, such as from the HOMO to the LUMO. nih.gov

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| N-H Stretch | (Hypothetical: 3550) | (Hypothetical: 3410) | (Hypothetical: 3405) | nih.gov |

| **C-H Stretch (CH₂) ** | (Hypothetical: 3050) | (Hypothetical: 2930) | (Hypothetical: 2925) | nih.gov |

| N-H Bend | (Hypothetical: 1650) | (Hypothetical: 1600) | (Hypothetical: 1602) | nih.gov |

| C-S Stretch | (Hypothetical: 710) | (Hypothetical: 685) | (Hypothetical: 688) |

Note: This table is illustrative, showing how computational data is typically presented and compared with experimental results. Scaling factors are applied to the calculated frequencies to improve accuracy. nih.gov

Role of Tetrahydro 2h Thiopyran 2 Amine in Modern Organic Synthesis

Utilization as Chiral Building Blocks and Synthetic Auxiliaries

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. Synthetic auxiliaries are chiral groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they are removed. wikipedia.orgresearchgate.net The use of such auxiliaries is a powerful strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.org

Commonly employed chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. Examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The fundamental principle involves the auxiliary creating a chiral environment that forces an incoming reagent to attack the substrate from a specific face, leading to the preferential formation of one diastereomer.

While the structure of Tetrahydro-2H-thiopyran-2-amine, particularly if resolved into its enantiomers, makes it a theoretical candidate for a chiral building block or auxiliary, a review of current scientific literature does not provide specific examples of its application in this capacity. However, the use of related sulfur-containing heterocycles as chiral auxiliaries has been documented. For instance, a chiral auxiliary-mediated conjugate reduction and subsequent asymmetric protonation have been successfully used to synthesize optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids, which are valuable ligands for HIV protease inhibitors. nih.gov This demonstrates the utility of the tetrahydrothiopyran (B43164) scaffold in controlling stereochemistry, suggesting a potential, though currently unexplored, role for its 2-amino derivative.

Table 1: Examples of Common Chiral Auxiliaries

| Auxiliary Type | Example Compound | Typical Applications |

| Oxazolidinones | Evans' Auxiliaries | Aldol reactions, Alkylations, Acylations |

| Sultams | Oppolzer's Camphorsultam | Diels-Alder reactions, Conjugate additions, Alkylations |

| Pseudoephedrine/Pseudoephenamine | Pseudoephedrine, Pseudoephenamine | Alkylation reactions |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines |

Development of Complex Molecular Architectures and Scaffolds for Chemical Libraries

The synthesis of complex molecular architectures is a cornerstone of drug discovery and materials science. Scaffolds are core molecular frameworks that can be systematically functionalized to create chemical libraries—large collections of related compounds. These libraries are invaluable for high-throughput screening to identify new biologically active molecules. nih.govresearchgate.net

Heterocyclic compounds are particularly prominent as scaffolds due to their structural diversity and ability to present functional groups in well-defined three-dimensional space. The development of libraries based on scaffolds like benzopyrans has been achieved through solid-phase parallel synthesis, enabling the rapid generation of thousands of distinct molecules for biological evaluation. nih.govresearchgate.net

The this compound structure, with its reactive amino group and thiopyran ring, is theoretically suitable for elaboration into more complex architectures. However, the published scientific literature does not currently contain specific examples of its use as a foundational scaffold for the development of chemical libraries. The exploration of its synthetic utility for creating diverse molecular structures remains an area for future research. General organocatalytic methods have been developed for the asymmetric synthesis of functionalized tetrahydropyrans and tetrahydrothiophenes, highlighting the accessibility of these core structures for further elaboration. researchgate.netnih.gov

Precursors for Diverse Sulfur-Containing Heterocyclic Systems

Saturated heterocycles like this compound can serve as valuable precursors for the synthesis of other, often more complex, heterocyclic systems. The inherent reactivity of the sulfur atom and the amino group allows for a range of chemical transformations, including ring-opening, ring-expansion, and annulation reactions to form fused bicyclic or polycyclic systems.

The broader class of thiopyrans is known to be versatile in this regard. For example, theoretical studies have investigated the reactivity of 2H-thiopyran-2-one derivatives in cycloaddition reactions, which can lead to novel, complex heterocyclic frameworks. rsc.org Furthermore, research has shown that 2H-thiopyran-2-thiones can be converted into their corresponding sulfines, which are unique compounds capable of generating other reactive sulfur species. rsc.org

Scaffold Diversification Strategies and Functionalization Research

Scaffold diversification involves modifying a core molecular structure to access a wide range of derivatives with varied properties. For a molecule like this compound, functionalization could occur at the amino group, on the carbon backbone of the ring via C-H activation, or through reactions involving the sulfur atom.

Research into the functionalization of analogous systems provides insight into potential strategies. For instance, palladium-catalyzed C-H arylation has been successfully applied to aminotetrahydropyran derivatives, demonstrating that C-H bonds at specific positions on the ring can be selectively converted to new carbon-carbon bonds. nih.gov This type of multi-vector C-H functionalization allows for the installation of substituents at various points on the heterocyclic ring, dramatically increasing molecular diversity. nih.gov Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are another powerful strategy for building molecular complexity on heterocyclic scaffolds. nih.gov

Although these advanced functionalization strategies have been established for related oxygen-containing heterocycles, there is a lack of published research specifically detailing the scaffold diversification and functionalization of this compound. Applying modern synthetic methods, such as C-H functionalization, to this sulfur-containing scaffold could unlock a new chemical space for exploration in medicinal and materials chemistry.

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes for Substituted Tetrahydro-2H-thiopyran-2-amines

The future of synthesizing substituted tetrahydro-2H-thiopyran-2-amines lies in the development of more sophisticated and efficient chemical reactions. Traditional methods often require multiple steps and harsh conditions. Modern research is focused on overcoming these limitations through innovative strategies like domino reactions, organocatalysis, and asymmetric synthesis. researchgate.net

Domino reactions, also known as cascade reactions, are particularly promising as they allow for the construction of complex molecules like tetrahydrothiopyrans in a single step from simple starting materials. acs.orgacs.org This approach avoids the lengthy separation and purification of intermediates, saving time, resources, and reducing waste. nih.gov For instance, a novel domino reaction has been developed to create tetrahydrothiopyran (B43164) derivatives from readily available benzaldehydes, 2-acetylfuran/2-acetylthiophene, and sodium sulfide (B99878) under mild, transition-metal-free conditions. acs.orgacs.org This strategy involves a sequence of Aldol (B89426) and Michael additions to construct the thiopyran ring and form five new bonds in one pot. acs.org

Organocatalysis has also emerged as a powerful tool for synthesizing chiral thiopyran structures. researchgate.netmdpi.com The use of small organic molecules, such as L-proline, as catalysts can induce enantioselectivity, leading to the formation of specific stereoisomers. mdpi.com This is crucial in medicinal chemistry, where the biological activity of a molecule can be dependent on its 3D structure. Asymmetric synthesis of sulfur heterocycles is a key area of development, with methods using chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. nih.govacs.org

Recent advancements also include the oxidative C-H bond functionalization to form the thiopyran ring. This method uses an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate electrophilic thiocarbenium ions from vinyl sulfides, which then cyclize to form tetrahydrothiopyrans with good stereocontrol. nih.gov

| Method | Description | Advantages |

| Domino Reaction | A one-pot reaction where multiple bonds are formed sequentially without isolating intermediates. acs.org | High efficiency, atom economy, reduced waste, mild conditions. acs.orgnih.gov |

| Organocatalysis | Use of small, metal-free organic molecules to catalyze reactions, often enabling asymmetric synthesis. researchgate.netmdpi.com | Enantioselectivity, lower toxicity compared to metal catalysts, operational simplicity. mdpi.com |

| Oxidative C-H Functionalization | Generation of reactive intermediates via C-H bond cleavage, followed by cyclization to form the heterocyclic ring. nih.gov | Access to complex structures from simple precursors, good stereocontrol. nih.gov |

Integration of Advanced Automation and High-Throughput Methodologies in Thiopyran-Amine Synthesis

The drive to accelerate the discovery of new molecules has led to the increasing adoption of automation and high-throughput techniques in chemical synthesis. durham.ac.uk Flow chemistry, in particular, offers significant advantages for the synthesis of heterocyclic compounds, including thiopyrans. nih.govchemistryviews.org

Flow chemistry involves performing reactions in a continuous stream through a network of tubes and reactors, rather than in a traditional batch flask. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. durham.ac.ukuc.pt For highly reactive intermediates like thioaldehydes, which are precursors for thiopyrans, in-situ generation and immediate reaction in a flow system can prevent polymerization and other side reactions. chemistryviews.org This approach has been successfully used to synthesize 2H-thiopyrans via thia-Diels-Alder reactions with high efficiency. chemistryviews.org

Furthermore, automated flow systems can be coupled with high-throughput screening to rapidly generate and test libraries of substituted tetrahydro-2H-thiopyran-2-amines. durham.ac.uk By systematically varying the starting materials, a large number of derivatives can be synthesized and evaluated for desired properties, significantly speeding up the drug discovery and material science research process. nih.gov The combination of flow chemistry with immobilized reagents and catalysts further enhances efficiency by simplifying purification and allowing for catalyst recycling. durham.ac.ukresearchgate.net These automated platforms represent a paradigm shift from traditional, manual synthesis, enabling the exploration of chemical space on an unprecedented scale. durham.ac.ukuc.pt

Further Refinement of Computational Models for Predictive Organic Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. rsc.orgresearchgate.net It allows chemists to model reactions, predict outcomes, and understand complex reaction mechanisms at the molecular level, thereby guiding experimental work and reducing trial-and-error. mdpi.com

For the synthesis of tetrahydro-2H-thiopyran-2-amines, DFT can be used to:

Predict Reactivity: By calculating properties like molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), researchers can identify the most reactive sites on a molecule and predict how it will behave in a reaction. mdpi.comnih.gov For instance, DFT studies have been used to explain the differing reactivity of various 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions. rsc.orgresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. This insight is crucial for optimizing reaction conditions to favor the desired product. researchgate.net

Assign Stereochemistry: Computational analysis can help determine the steric and electronic factors that control the three-dimensional arrangement of atoms in the product, which is vital for creating specific stereoisomers. researchgate.net

The ongoing refinement of computational methods and the increasing power of computers will allow for even more accurate predictions. The goal is to move towards a truly predictive organic chemistry, where the optimal synthetic route for a target molecule like a substituted tetrahydro-2H-thiopyran-2-amine can be designed in silico before any experiments are performed in the lab.

| Computational Application | Purpose in Thiopyran-Amine Synthesis |

| Reactivity Descriptors | Predicts the most likely sites for chemical reactions on the thiopyran scaffold. nih.govnih.gov |

| Transition State Analysis | Elucidates the step-by-step mechanism of a reaction to understand how products are formed. researchgate.net |

| Energy Calculations | Determines the relative stability of different isomers and conformations. researchgate.net |

| Molecular Docking | Predicts how a synthesized thiopyran-amine might bind to a biological target like a protein. rsc.org |

Exploration of Sustainable and Biocatalytic Pathways for Thiopyran-Amine Production

In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally benign synthetic methods. mdpi.comfrontiersin.org This involves reducing the use of hazardous solvents and reagents, minimizing waste, and utilizing renewable resources. researchgate.netthieme-connect.com

For the synthesis of sulfur heterocycles, research is exploring the use of green solvents like water, ionic liquids, or glycerol, which are less toxic and more environmentally friendly than traditional organic solvents. mdpi.comresearchgate.net Multi-component reactions, which combine several starting materials in a single step, are inherently greener as they reduce the number of synthetic steps and the associated waste. nih.gov The use of elemental sulfur as a reagent is also being investigated as an economical and atom-efficient sulfur source. thieme-connect.comresearchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, represents a particularly exciting frontier for sustainable synthesis. rsc.org Enzymes operate under mild conditions (neutral pH and room temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. While the application of biocatalysis to thiopyran synthesis is still an emerging area, enzymes like lipases have been shown to catalyze the formation of other heterocycles. rsc.org Future research will likely focus on discovering or engineering enzymes that can facilitate the key bond-forming reactions required to produce this compound and its derivatives, offering a truly green manufacturing process.

Q & A

Q. What are the common synthetic routes for Tetrahydro-2H-thiopyran-2-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or multi-component reactions. For example, NaCNBH in 1,2-dichloroethane under acidic conditions (e.g., AcOH) is used to reduce imine intermediates . Oxidation of tetrahydrothiopyran derivatives with KMnO or CrO under acidic/basic conditions may yield ketone or carboxylic acid intermediates, which can be further functionalized . Purification often involves column chromatography with anhydrous solvents (e.g., EtOAc/hexane) to minimize hydrolysis. Monitor reaction progress using TLC and confirm purity via H NMR (e.g., absence of imine protons at δ 8–9 ppm) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritation; wash immediately with water if exposed. Store the compound in a sealed container under inert gas (N/Ar) to prevent oxidation. Waste must be segregated and disposed via certified chemical waste services to comply with environmental regulations .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Use H/C NMR to identify key signals: thiopyran ring protons (δ 2.5–4.0 ppm), amine protons (δ 1.5–2.5 ppm, broad if free), and sulfur-related deshielding effects. IR spectroscopy confirms N-H stretches (~3300 cm) and C-S bonds (~700 cm). High-resolution mass spectrometry (HRMS) validates molecular formulas. For stereochemical analysis, NOESY or X-ray crystallography is recommended .

Q. How can researchers optimize yields in the synthesis of this compound analogs?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of amine for reductive amination) and temperature (e.g., room temperature for NaCNBH). Use anhydrous solvents (e.g., THF, DCM) to suppress side reactions. Catalytic additives like molecular sieves or Lewis acids (e.g., ZnCl) may enhance imine formation. Monitor pH in aqueous workups to prevent protonation of the amine .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Perform variable-temperature NMR to assess conformational exchange. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA). Use 2D NMR (COSY, HSQC) to assign overlapping signals. If impurities are suspected, repeat purification or employ preparative HPLC .

Q. What strategies are effective for elucidating the biological activity mechanism of this compound derivatives?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) with controls (positive/negative, vehicle). Use SAR studies to identify critical functional groups (e.g., amine vs. thioether). For target identification, employ proteomics (e.g., affinity chromatography, SILAC) or computational docking (AutoDock, Schrödinger). Validate findings with knockout models or RNA interference .

Q. How can researchers design experiments to address conflicting reactivity data in this compound functionalization?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading). Use kinetic studies (e.g., in situ FTIR) to track intermediate formation. Compare results with analogous oxygen-containing pyran derivatives to isolate sulfur’s electronic effects. Computational modeling (e.g., transition state analysis) can rationalize unexpected regioselectivity .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in software like GraphPad Prism. Apply ANOVA for group comparisons and post-hoc tests (Tukey’s) for significance. Report IC/EC values with 95% confidence intervals. For reproducibility, include triplicate measurements and blind analyses .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform pKa calculations (Epik, ACD Labs) to identify protonation sites. Use molecular dynamics (MD) simulations (Amber, GROMACS) to model hydration effects. Compare degradation pathways (e.g., hydrolysis, oxidation) via DFT-based transition state analysis. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What experimental approaches resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer :

Use chiral HPLC or capillary electrophoresis to separate enantiomers. Synthesize diastereomeric derivatives (e.g., with Mosher’s acid) and compare H NMR shifts. Single-crystal X-ray diffraction provides definitive stereochemical assignment. Circular dichroism (CD) spectra can corroborate computational predictions of optical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.